3-(1,2,4-oxadiazol-5-yl)aniline
Description
Properties
CAS No. |
158944-57-1 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of Amidoxime Intermediate
3-Cyanoaniline reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3-amino-N-hydroxybenzenecarboximidamide. This reaction typically requires 6–8 hours at 80°C, with yields exceeding 85%. The amidoxime is characterized by IR spectroscopy, showing distinct N–O stretches at 1630–1580 cm⁻¹ and NH₂ vibrations at 3450–3350 cm⁻¹.
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclodehydration with carboxylic acid derivatives. For example, reaction with methyl acetate in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) at 65°C produces 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. To obtain the non-methylated target compound, formic acid or its derivatives may replace methyl acetate. Cyclization with formic acid under reflux in acetic anhydride achieves 70–75% yield, though this requires careful control of stoichiometry to avoid over-acylation.
Table 1: Cyclization Conditions and Outcomes
| Reactant | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Methyl acetate | NaH/THF | 65°C | 70%* | |
| Formic acid | Acetic anhydride | 110°C | 72% | |
| Acetyl chloride | DCM/TEA | 25°C | 68% |
*Yield extrapolated from analogous methyl-substituted synthesis.
Multi-Step Synthesis via Nitro Precursors
This approach constructs the oxadiazole ring before introducing the aniline group, avoiding sensitivity issues associated with free amines during cyclization.
Nitro Intermediate Preparation
4-Nitrobenzoyl chloride is reacted with hydroxylamine in acetonitrile to form 5-(4-nitrophenyl)-1,2,4-oxadiazole. The reaction proceeds at 90°C for 1 hour, with tetrabutylammonium fluoride (TBAF) enhancing nucleophilic displacement.
Reduction to Aniline
The nitro group is reduced using iron powder in acetic acid at 20°C for 5 hours, achieving quantitative conversion to this compound. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative, yielding 95% product with minimal byproducts.
Key Advantage : This method isolates intermediates, enabling precise quality control via HPLC.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies enable modular assembly of the oxadiazole-aniline structure. A representative protocol involves Suzuki-Miyaura coupling:
Boronic Ester Synthesis
5-Bromo-1,2,4-oxadiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, forming the corresponding boronic ester.
Coupling with 3-Aminophenylboronic Acid
The boronic ester reacts with 3-aminophenylboronic acid under Miyaura conditions (Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane, 110°C). This method achieves 82% yield and excellent regioselectivity, though it requires anhydrous conditions and inert atmosphere.
Table 2: Cross-Coupling Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Maximizes turnover |
| Base | Cs₂CO₃ | Enhances coupling efficiency |
| Solvent | 1,4-Dioxane | Improves solubility |
Cyclodehydration Using Dehydrating Agents
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) facilitate direct cyclodehydration of carboximidamide derivatives.
Single-Step Cyclodehydration
3-Cyanoaniline is treated with hydroxylamine and POCl₃ in dichloromethane at 0°C. The reaction proceeds via in situ amidoxime formation, followed by POCl₃-mediated cyclization. This one-pot method reduces purification steps but requires strict temperature control to prevent side reactions.
Industrial Scalability
Continuous flow reactors enhance this method’s viability for large-scale production. At 0.5 L/min flow rate and 10:1 POCl₃:substrate ratio, throughput reaches 12 kg/day with 88% purity.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Amidoxime Cyclization | High yields (70–75%) | Sensitive to moisture | Lab-scale |
| Nitro Reduction | Isolatable intermediates | Multi-step, time-intensive | Pilot-scale |
| Cross-Coupling | Modular, regioselective | Expensive catalysts | Small-scale |
| Cyclodehydration | One-pot, rapid | Corrosive reagents | Industrial-scale |
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as energetic ionic salts.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate is commonly used as an oxidizing agent.
Reduction: Ammonium chloride and zinc powder are typical reducing agents.
Substitution: Various catalysts, such as p-toluenesulfonic acid and zinc chloride, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines and oxadiazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation . Additionally, it may interact with receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electron-withdrawing groups (e.g., chloro in ) reduce electron density, improving oxidative stability. Heterocyclic substituents (e.g., thiophene in ) introduce conjugation pathways, altering absorption spectra and binding affinity.
Steric Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1,2,4-oxadiazol-5-yl)aniline derivatives?
- Methodology : The primary synthesis involves 1,3-dipolar cycloaddition of nitriles with hydroxylamine derivatives. For example, one-pot synthesis via amidoxime intermediates (e.g., reacting aryl-nitriles with hydroxylamine hydrochloride under microwave irradiation) yields substituted oxadiazoles .
- Key steps : Cyclization reactions require precise temperature control (80–120°C) and catalysts like Cu(I) or ZnCl₂ to optimize regioselectivity and purity. Solvent choice (e.g., DMF or ethanol) significantly impacts reaction efficiency .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons in aniline at δ 6.5–7.5 ppm).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity and dihedral angles with the aniline group) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 267.28 for methoxy-substituted derivatives) .
Q. What biological activities are associated with this compound class?
- Anticancer : Derivatives exhibit moderate activity against cancer cell lines (e.g., IC₅₀ values of 10–50 μM in leukemia and breast cancer models) .
- Antimicrobial : Substituent variations (e.g., fluorophenyl groups) enhance Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .
- Mechanistic studies : Molecular docking reveals interactions with kinase ATP-binding pockets or bacterial DNA gyrase .
Advanced Research Questions
Q. How can reaction yields be optimized for substituted derivatives?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr conventional heating) and improves yields by 15–20% .
- Catalyst screening : Cu(I) catalysts enhance regioselectivity in cycloaddition, minimizing byproducts like triazoles .
- Purification : Gradient column chromatography (hexane:EtOAc) separates isomers (e.g., 3- vs. 5-substituted oxadiazoles) .
Q. How to resolve contradictions in reported biological activity data?
- Case study : A derivative showed in vitro IC₅₀ = 12 μM (cancer cells) but in vivo inefficacy due to poor pharmacokinetics.
- Approach :
- ADME profiling : Assess solubility (logP >3 reduces bioavailability) and metabolic stability (CYP450 inhibition assays) .
- Structural tweaks : Introducing polar groups (e.g., carboxylates) improves solubility without compromising target binding .
Q. What structural features dictate binding affinity in kinase inhibition?
- SAR analysis :
| Substituent | Target Kinase | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Methoxy | EGFR | -8.2 |
| 4-Fluoro | VEGFR-2 | -9.1 |
| Thiophene | CDK2 | -7.5 |
- Key findings : Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with kinase hinge regions .
Q. How to validate crystallographic data for oxadiazole-aniline complexes?
- Protocol :
- Use SHELXL for refinement (convergence at R₁ < 0.05) .
- Analyze intermolecular interactions (e.g., π-π stacking between oxadiazole and aromatic residues) .
- Compare experimental vs. DFT-calculated bond lengths (deviation < 0.02 Å confirms accuracy) .
Data Contradictions and Solutions
Discrepancies in antimicrobial activity across studies
- Issue : A derivative showed MIC = 4 μg/mL (Study A) vs. MIC = 32 μg/mL (Study B).
- Root cause : Variations in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard S. aureus).
- Resolution : Standardize testing using CLSI guidelines and isogenic mutant strains .
Key Research Tools
- Synthetic Optimization : Microwave reactors (CEM Discover), automated flash chromatography (Biotage).
- Characterization : Bruker Avance III HD NMR, Rigaku XtaLAB Synergy diffractometer.
- Biological Assays : MTT assay for cytotoxicity, microbroth dilution for MIC determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
